![molecular formula C20H22N4O2S B482064 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 452090-16-3](/img/structure/B482064.png)

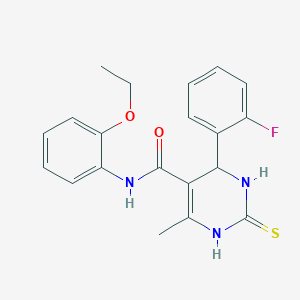

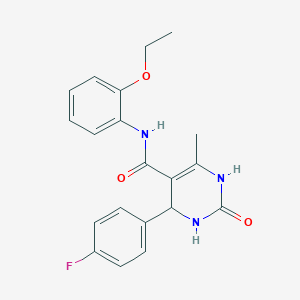

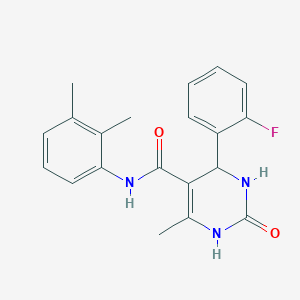

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized. For instance, an aryl piperazine derivative “1-[4-(4-benzo [1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU) has been synthesized and evaluated for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count of a related compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)quinazoline” were computed .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been designed and synthesized for their antiproliferative activity against various cancer cells such as CCRF-CEM (T-cell leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells .

Antitumor Evaluation

These compounds have also been evaluated for their antitumor properties. The inhibitory effect’s preliminary mechanism was investigated through morphological analysis and cell apoptosis and cycle assessment .

Anti-Seizure Effects

Some derivatives have shown excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice and rats. They also demonstrated protection in a pilocarpine-induced model of status epilepticus (SE) .

Rheumatic Treatment Applications

There is evidence that these compounds can be used for treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis .

Synthesis and Characterization

Novel benzo[d][1,3]dioxole derivatives have been synthesized and characterized for various applications, including the synthesis of symmetrical diselenide using Grignard methodology .

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, reward, reinforcement, and the release of various neurotransmitters.

Mode of Action

The compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, specifically D2R . By doing so, it mimics the action of dopamine, enhancing dopaminergic transmission in the brain.

Biochemical Pathways

Upon activation of the D2R, the compound influences several biochemical pathways. It primarily affects the dopaminergic neurotransmission pathway . The activation of D2R inhibits adenylate cyclase, decreases the formation of cAMP, and subsequently reduces the activation of protein kinase A. This leads to changes in the phosphorylation state of various downstream proteins, affecting neuronal excitability and neurotransmitter release.

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a low likelihood of drug interactions . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted via the kidneys within 48 hours, with 25% excreted via the bile .

Result of Action

The activation of D2R by the compound leads to enhanced dopaminergic neurotransmission. This results in improved motor control, reward, and reinforcement processes . It also influences the velocity of psychomotor reactions and the lability of nervous processes .

Eigenschaften

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)27-20-18(13)19(21-11-22-20)24-7-5-23(6-8-24)10-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,11H,5-8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACWVZIKSUCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

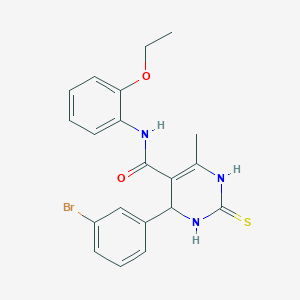

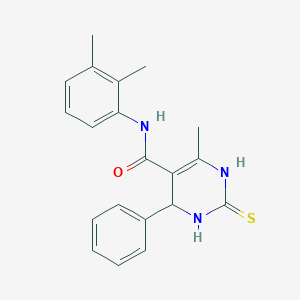

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B481992.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481995.png)